molecular formula C9H12N2O2S B11890740 N-cyclopropyl-4-methylpyridine-2-sulfonamide

N-cyclopropyl-4-methylpyridine-2-sulfonamide

Cat. No.: B11890740
M. Wt: 212.27 g/mol
InChI Key: NHYJJAMUSUYNSN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methylpyridine-2-sulfonamide is an organic compound with the molecular formula C9H12N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methylpyridine-2-sulfonamide typically involves the reaction of 4-methylpyridine-2-sulfonyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopropyl-4-methylpyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methylpyridine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its methyl and ethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-cyclopropyl-4-methylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI Key

NHYJJAMUSUYNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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